4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol
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Overview
Description
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a derivative of benzene and contains a vinyl group along with a dimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the presence of a strong electrophile and a suitable base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Bakuchiol: A phenol derivative with similar structural features and biological activities.
Retinol: Although structurally different, it shares similar anti-aging properties with the compound.
Uniqueness
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)benzene-1,2-diol |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3 |
InChI Key |
ZHKCOGVKHHAUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C |
Origin of Product |
United States |
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